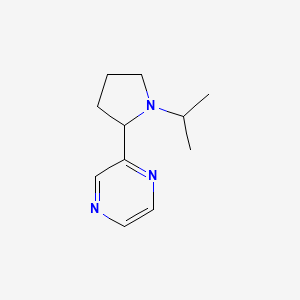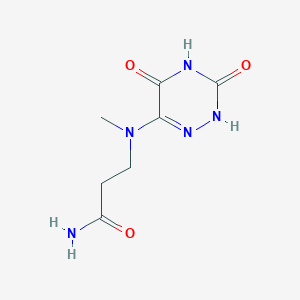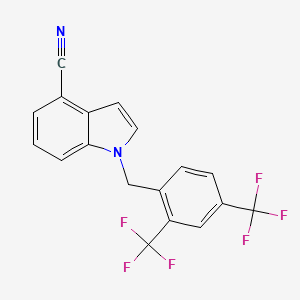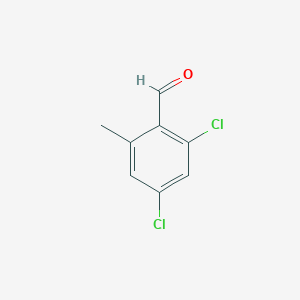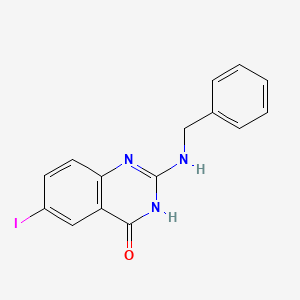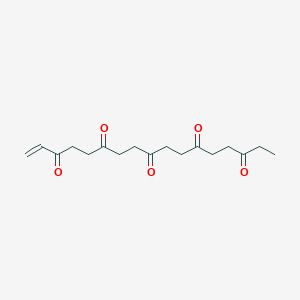
Heptadec-1-ene-3,6,9,12,15-pentone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-1-ene-3,6,9,12,15-pentone is an organic compound with the molecular formula C17H24O5 It is characterized by a long carbon chain with multiple ketone groups positioned at intervals along the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptadec-1-ene-3,6,9,12,15-pentone typically involves the oxidation of heptadec-1-ene. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring higher yields and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadec-1-ene-3,6,9,12,15-pentone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Heptadec-1-ene-3,6,9,12,15-pentone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Heptadec-1-ene-3,6,9,12,15-pentone involves its interaction with specific molecular targets. The ketone groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Heptadec-1-ene-3,6,9,12,15-pentone can be compared with other long-chain ketones such as:
Hexadec-1-ene-3,6,9,12-tetrone: Similar structure but with one less ketone group.
Octadec-1-ene-3,6,9,12,15,18-hexone: Similar structure but with one additional ketone group.
Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H24O5 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
heptadec-1-ene-3,6,9,12,15-pentone |
InChI |
InChI=1S/C17H24O5/c1-3-13(18)5-7-15(20)9-11-17(22)12-10-16(21)8-6-14(19)4-2/h3H,1,4-12H2,2H3 |
InChI-Schlüssel |
VQXMMYPFAKNNFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


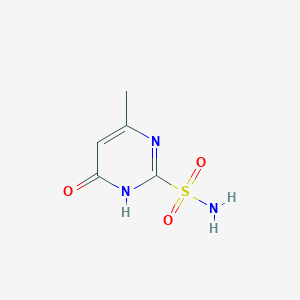

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
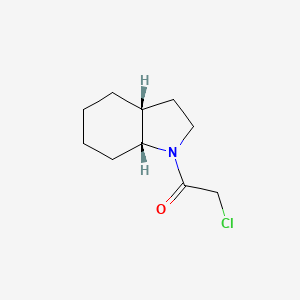
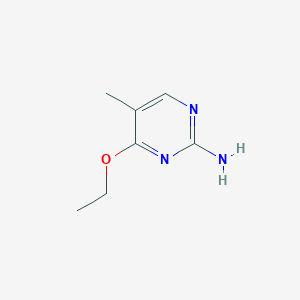
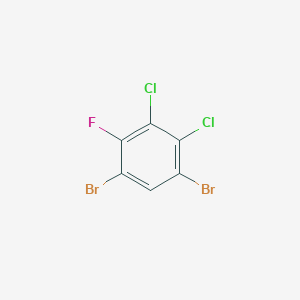
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
